Bienvenue dans la boutique en ligne BenchChem!

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Imidazoline Receptor Adrenergic Receptor Binding Selectivity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide (CAS: 887874-53-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to a 3-methylbenzamide moiety and a 5,6-dihydro-1,4-dioxin group. Its molecular formula is C14H13N3O4, with a molecular weight of 287.27 g/mol.

Molecular Formula C14H13N3O4
Molecular Weight 287.275
CAS No. 887874-53-5
Cat. No. B2834846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
CAS887874-53-5
Molecular FormulaC14H13N3O4
Molecular Weight287.275
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
InChIInChI=1S/C14H13N3O4/c1-9-3-2-4-10(7-9)12(18)15-14-17-16-13(21-14)11-8-19-5-6-20-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18)
InChIKeyCPPPIJCJJRDPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide: Core Chemical Profile for Procurement Decisions


N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide (CAS: 887874-53-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to a 3-methylbenzamide moiety and a 5,6-dihydro-1,4-dioxin group. Its molecular formula is C14H13N3O4, with a molecular weight of 287.27 g/mol . The compound's structure is a hybrid of heterocyclic pharmacophores often associated with diverse biological activities, making it a candidate for screening in early-stage drug discovery .

Why Generic Substitution Is Not Advisable for 887874-53-5 Without Direct Comparative Data


The 1,3,4-oxadiazole class is known for marked variations in target affinity and selectivity profiles based on subtle substituent changes [1]. While in-class compounds like N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide or its 4-methyl analog share the core scaffold, even minor modifications—such as the position of a methyl group on the benzamide ring—can lead to dramatic shifts in binding kinetics and functional activity. A direct procurement substitution without experimentally verified comparative data on the specific analogue risks selecting a compound with a divergent biological profile, potentially invalidating assay results or derailing a screening campaign. The critical gaps in Ki, IC50, and selectivity data for this specific compound against its nearest structural neighbors are highlighted in Section 3.

Quantitative Differentiation Evidence for 887874-53-5: Comparator-Based Analysis for Scientific Selection


I2 Imidazoline Receptor Affinity vs. Alpha-2 Adrenergic Receptor Selectivity Window

This compound demonstrates a measurable binding event at the I2 imidazoline receptor, but the quantitative differentiation against the closest tested analog is limited. BindingDB data indicates a Ki of <10,000 nM for I2 imidazoline receptors. For the same scaffold but a different substituent (CHEMBL288139, a close structural analog), a Ki of <1.00E+4nM was also reported for I2 receptors, while its affinity for alpha-2 adrenergic receptors was >10,000 nM, suggesting a modest selectivity trend for the chemotype [1]. Critically, no systematic SAR study directly compares the 3-methylbenzamide derivative with its 4-methyl or unsubstituted benzamide isomers in the same assay.

Imidazoline Receptor Adrenergic Receptor Binding Selectivity

Potential as an HSF1 Pathway Modulator Based on Chemotype Patent Inclusion

Compounds containing the 1,4-dihydrodioxin moiety have been patented as inhibitors of heat shock transcription factor 1 (HSF1), a target in oncology [1]. While the specific 3-methylbenzamide derivative is not explicitly exemplified with quantitative data in the accessible patent literature, the patent family to which the chemotype belongs (US9701664) reports a representative compound achieving an HSF1 IC50 of 410 nM in a Titre Blue assay [2]. This provides a class-level activity benchmark but no direct evidence of how the 3-methyl substitution on the benzamide ring modulates HSF1 inhibitory potency relative to the patent's exemplified compounds.

Heat Shock Factor 1 Cancer HSF1 Inhibitor

Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Benzamide Substitution

The 3-methyl substituent on the benzamide ring distinguishes this compound from its 4-methyl isomer and the unsubstituted benzamide analog. In many drug discovery programs, positional isomerism leads to significant differences in potency, metabolic stability, and off-target activity. For example, in related 1,3,4-oxadiazole series, a methyl group shift from the para to meta position has been shown to alter target engagement [1]. However, no published head-to-head data exists for this specific compound against its regioisomers, making any claim of superiority speculative.

Structure-Activity Relationship Regioisomer Benzamide Positional Isomer

Validated Application Scenarios for Procuring 887874-53-5 Based on Current Evidence


Exploratory I2 Imidazoline Receptor Screening for Academic Research

Given the weak but measurable binding affinity for I2 imidazoline receptors [1], this compound is suitable for academic laboratories conducting exploratory radioligand displacement assays. Its use is justified only when the study's objective is to generate novel SAR around the 3-methylbenzamide substitution, and when the lack of robust comparative data is not a disqualifying factor.

Chemical Probe Synthesis for HSF1 Pathway Target Engagement Studies

The inclusion of the core scaffold in HSF1 inhibitor patents [1] suggests this compound could be used as a starting point for chemical probe development. However, it must be noted that its HSF1 activity is completely unvalidated, and procurement should be coupled with a commitment to full in-house IC50 and selectivity profiling.

Building Block for Custom Oxadiazole Libraries in Medicinal Chemistry

The unique combination of a 1,3,4-oxadiazole, a dihydrodioxin ring, and a specific 3-methylbenzamide moiety makes this compound a useful building block for generating proprietary screening libraries [1]. Its procurement value lies in scaffold diversification rather than in a proven biological advantage over existing analogs.

Negative Control or Inactive Comparator for Analog Series

In the absence of compelling activity data, this compound may serve as a matched negative control for more potent 1,3,4-oxadiazole analogs being investigated in the same screening cascade. Its procurement is appropriate when a structurally similar but putatively less active comparator is required to validate target engagement specificity.

Quote Request

Request a Quote for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.